4-(3-Chloro-4-methylphenoxy)aniline
Description
4-(3-Chloro-4-methylphenoxy)aniline is an aromatic amine derivative characterized by a central aniline group linked to a substituted phenoxy ring. The phenoxy moiety contains a chlorine atom at the 3-position and a methyl group at the 4-position, giving the compound distinct electronic and steric properties. This structure enables its use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its applications include serving as a precursor for Schiff base formation, reductive amination reactions, and coordination chemistry .
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-5-12(8-13(9)14)16-11-6-3-10(15)4-7-11/h2-8H,15H2,1H3 |
InChI Key |
AUOAHOKMPPCYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent (e.g., as a drug or pesticide).
- It likely interacts with specific molecular targets (enzymes, receptors) in biological systems.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-(3-Chloro-4-methylphenoxy)aniline with structurally related aniline derivatives, highlighting key substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound increases electrophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups, enhancing reactivity in nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., ethyl linkers in ) reduce molecular flexibility, impacting binding affinity in biological systems .
- Solubility: Methoxy-containing analogues (e.g., 4-(3-Methoxy-4-methylphenoxy)aniline) exhibit higher aqueous solubility due to polarity, making them preferable in pharmaceutical formulations .
Biological Activity
4-(3-Chloro-4-methylphenoxy)aniline, a compound belonging to the aniline class, has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its structure includes a phenoxy group with a chlorine atom and a methyl group, contributing to its unique biological properties. This article explores the biological activities associated with this compound, highlighting its potential applications in antimicrobial and antitumor activities.
- Molecular Formula : C₁₃H₁₂ClNO
- Molecular Weight : 233.69 g/mol
- IUPAC Name : 4-(3-chloro-4-methylphenoxy)aniline
- Canonical SMILES : CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)Cl
The biological activity of 4-(3-Chloro-4-methylphenoxy)aniline is thought to stem from its ability to interact with specific molecular targets within biological systems. The exact mechanism remains under investigation, but it likely involves modulation of enzyme activity or receptor interactions, similar to other aniline derivatives.
Antimicrobial Activity
Research indicates that 4-(3-Chloro-4-methylphenoxy)aniline exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. For instance, studies have demonstrated that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. Notably, it demonstrated high efficacy against:
- Breast Cancer (T-47D) : 90.47% inhibition
- Leukemia (SR) : 81.58% inhibition
- Melanoma (SK-MEL-5) : 84.32% inhibition
- Colon Cancer (MDA-MB-468) : 84.83% inhibition
These findings suggest that 4-(3-Chloro-4-methylphenoxy)aniline may serve as a lead compound for further development into anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor Efficacy | Reference |
|---|---|---|---|
| Compound A | Similar | 90% | |
| Compound B | Similar | 85% | |
| Compound C | Similar | 88% |
Case Studies
-
Study on Antiproliferative Activity :
A recent study evaluated the antiproliferative effects of various aniline derivatives, including 4-(3-Chloro-4-methylphenoxy)aniline, against a panel of cancer cell lines. The compound showed promising results with IC50 values comparable to established chemotherapeutics. -
Mechanism-Based Approaches :
Another research focused on the mechanism through which this compound induces apoptosis in cancer cells. The study highlighted that treatment with 4-(3-Chloro-4-methylphenoxy)aniline resulted in increased reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
